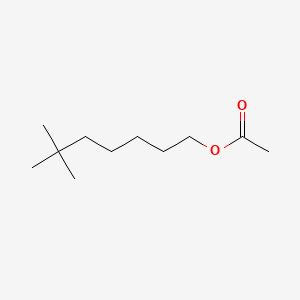
6,6-Dimethylheptyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylheptyl acetate is an organic compound with the molecular formula C11H22O2. It is an ester derived from the reaction between 6,6-dimethylheptanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a heptyl chain with two methyl groups attached to the sixth carbon and an acetate group at the terminal end.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6,6-Dimethylheptyl acetate can be synthesized through the esterification of 6,6-dimethylheptanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where 6,6-dimethylheptanol and acetic acid are fed continuously, and the ester is collected as it forms. The reaction is optimized for high yield and purity, often involving distillation to separate the ester from any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6-Dimethylheptyl acetate primarily undergoes hydrolysis, transesterification, and reduction reactions.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 6,6-dimethylheptanol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: 6,6-Dimethylheptanol and acetic acid.
Transesterification: A new ester and the original alcohol.
Reduction: 6,6-Dimethylheptanol.
Applications De Recherche Scientifique
6,6-Dimethylheptyl acetate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant odor, and in the production of flavors and perfumes.
Mécanisme D'action
The mechanism of action of 6,6-dimethylheptyl acetate in biological systems is not well-documented. as an ester, it is likely to interact with esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids. This interaction can lead to the release of 6,6-dimethylheptanol and acetic acid, which may then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
4-Heptanol, 2,6-dimethyl-, acetate: Similar structure but with different positioning of the acetate group.
7-Dehydrocholesterol acetate: Another ester with a different backbone structure.
Uniqueness: 6,6-Dimethylheptyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched heptyl chain with two methyl groups at the sixth carbon makes it different from other esters, influencing its reactivity and applications, particularly in the fragrance industry.
Propriétés
Numéro CAS |
71617-18-0 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
6,6-dimethylheptyl acetate |
InChI |
InChI=1S/C11H22O2/c1-10(12)13-9-7-5-6-8-11(2,3)4/h5-9H2,1-4H3 |
Clé InChI |
KMRJEJMGUAKIDS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCCC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


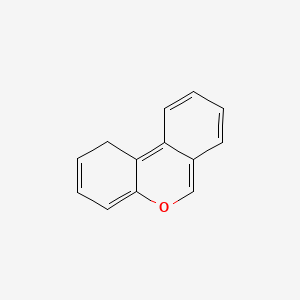
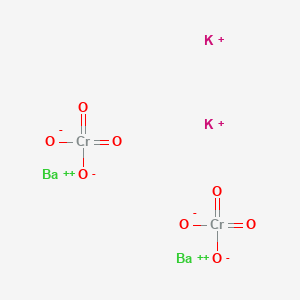
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)

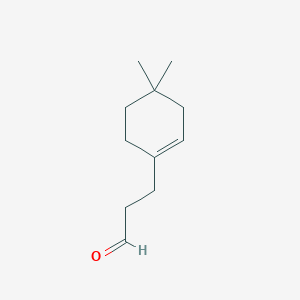


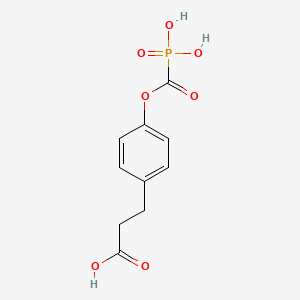
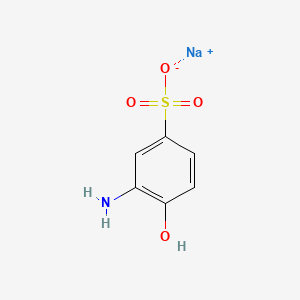
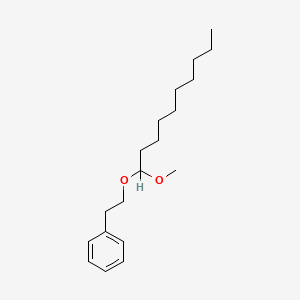
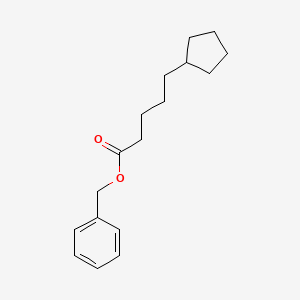
![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride](/img/structure/B12645325.png)

